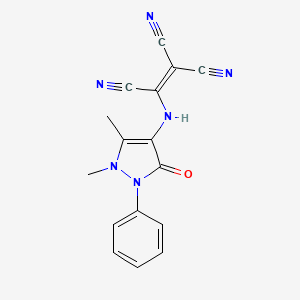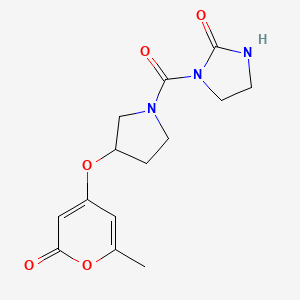
2-((2,3-Dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-YL)amino)ethene-1,1,2-tricarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((2,3-Dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-YL)amino)ethene-1,1,2-tricarbonitrile” is a complex organic molecule. It contains a pyrazoline ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. The pyrazoline ring in this compound is substituted with a phenyl group and two methyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The pyrazoline ring, phenyl ring, and nitrile groups would all contribute to the overall structure and properties of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The pyrazoline ring could potentially undergo further reactions at the nitrogen atoms or at the carbon adjacent to the carbonyl group. The nitrile groups could also be reactive, particularly towards nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar nitrile groups and the potential for hydrogen bonding via the pyrazoline ring could impact its solubility, boiling point, and melting point .Aplicaciones Científicas De Investigación
Antidepressant and Anticonvulsant Activities : A study by Abdel-Aziz et al. (2009) reported the synthesis of novel pyrazole derivatives, including compounds structurally related to "2-((2,3-Dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-YL)amino)ethene-1,1,2-tricarbonitrile". These compounds demonstrated significant antidepressant activity in behavioral tests and protective effects against clonic seizures in mice.
Synthesis and Reactivity Studies : The work of Abdallah (2007) involved the synthesis and reactivity of 3-dimethylamino-2-[(3-indolyl) carbonyl]propenonitrile, a compound related to the specified chemical. This study explored various chemical reactions and the formation of derivatives like pyrazole-4-carbonitrile.
Heterocyclic System Synthesis : Selič et al. (1997) focused on the synthesis of heterocyclic systems using related compounds. Their research involved preparing N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and other derivatives, highlighting the chemical's versatility in synthesizing complex organic compounds (Selič et al., 1997).
Photophysical and Complexation Properties : Rurack et al. (2000) examined the photophysical and cation complexation properties of pyrazoline derivatives. They found that the spectroscopic properties of these compounds are influenced by substituent types and solvent polarity (Rurack et al., 2000).
Structural and Optical Properties : A study by Zeyada et al. (2016) on the structural and optical properties of quinoline derivatives, which are structurally related to the specified compound, revealed insights into their polycrystalline nature and optical parameters like absorption and transmittance (Zeyada et al., 2016).
Utility in Heterocyclic Synthesis : Fadda et al. (2012) utilized a similar compound in the synthesis of various heterocyclic derivatives, demonstrating the chemical's utility in creating diverse organic structures (Fadda et al., 2012).
Antimicrobial and Anticancer Activities : Research by Hafez et al. (2016) and Rahmouni et al. (2016) on pyrazole derivatives showed potential as antimicrobial and anticancer agents, highlighting the therapeutic applications of compounds related to "this compound" (Hafez et al., 2016); (Rahmouni et al., 2016).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various enzymes such asalkaline phosphatases . These enzymes play a crucial role in many biological processes, including signal transduction, nucleotide synthesis, and energy metabolism.
Mode of Action
It’s known that similar compounds can react withaldehydes and ketones to form oximes or hydrazones . The nitrogen in these compounds acts as a nucleophile, reacting with the partially positive carbon in the carbonyl group .
Result of Action
Similar compounds have been found to possess potential biological applications and were screened against human recombinant alkaline phosphatase . This suggests that the compound could have effects at the molecular and cellular level, potentially altering enzyme activity and downstream cellular processes.
Propiedades
IUPAC Name |
2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]ethene-1,1,2-tricarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O/c1-11-15(20-14(10-19)12(8-17)9-18)16(23)22(21(11)2)13-6-4-3-5-7-13/h3-7,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVSWHXJFOYOMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=C(C#N)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-Imino-6,7-dimethoxy-3-(3-methoxypropyl)-3,4-dihydro-2-quinazolinyl]sulfanyl}acetic acid](/img/structure/B2995954.png)


![N-[2-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2995957.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-methoxyethoxy)isonicotinamide](/img/structure/B2995958.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2995959.png)
![N-[1-(4-methoxyphenyl)-2-oxotetrahydro-1H-pyrrol-3-yl]-1H-indole-5-carboxamide](/img/structure/B2995960.png)

![4-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2995967.png)
![N-(4-(pyrrolidin-1-yl)butyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2995969.png)
![6-Ethyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2995970.png)


![Isopropyl 2-(ethylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2995976.png)